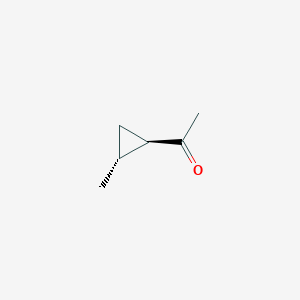

1-((1R,2R)-2-methylcyclopropyl)ethanone

Description

BenchChem offers high-quality 1-((1R,2R)-2-methylcyclopropyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,2R)-2-methylcyclopropyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(1R,2R)-2-methylcyclopropyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-4-3-6(4)5(2)7/h4,6H,3H2,1-2H3/t4-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEAGYCTZLEZON-INEUFUBQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]1C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-((1R,2R)-2-methylcyclopropyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-((1R,2R)-2-methylcyclopropyl)ethanone, a chiral ketone of significant interest to researchers and professionals in organic synthesis and pharmaceutical development. We will delve into its chemical identity, stereoselective synthesis, analytical characterization, and its emerging role as a valuable building block in medicinal chemistry.

Chemical Identity and Physicochemical Properties

1-((1R,2R)-2-methylcyclopropyl)ethanone belongs to the family of cyclopropyl ketones. The defining features of this molecule are the strained three-membered cyclopropane ring and a methyl ketone functional group. The stereochemistry at the C1 and C2 positions of the cyclopropyl ring is crucial for its application in chiral synthesis.

1.1. CAS Number and Nomenclature

A specific CAS Registry Number for the (1R,2R) stereoisomer of 1-(2-methylcyclopropyl)ethanone is not readily found in major chemical databases. The CAS number 930-56-3 is assigned to the broader, non-stereospecific "Ethanone, 1-(2-methylcyclopropyl)-".[1][2][3][4] It is imperative for researchers to characterize the stereochemistry of their material using appropriate analytical techniques rather than relying solely on a generic CAS number.

Other synonyms for the non-stereospecific compound include:

1.2. Structural and Physicochemical Data

The properties of 1-((1R,2R)-2-methylcyclopropyl)ethanone are summarized in the table below. It is important to note that while some data is available for the non-stereospecific mixture, properties such as optical rotation are unique to the chiral molecule.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | [1][2] |

| Molecular Weight | 98.14 g/mol | [1][2] |

| Canonical SMILES | CC1CC1C(C)=O | [1] |

| InChIKey | CSEAGYCTZLEZON-UHFFFAOYSA-N | [1][2] |

| Appearance | Colorless to pale yellow liquid (presumed) | [5] |

| Boiling Point | Not available for the specific stereoisomer. | |

| Solubility | Moderately soluble in organic solvents, low solubility in water (presumed).[5] | |

| Ionization Energy | 9.38 eV (for the non-stereospecific mixture) | [4] |

Stereoselective Synthesis

The synthesis of enantiomerically pure cyclopropanes is a significant challenge in organic chemistry. For 1-((1R,2R)-2-methylcyclopropyl)ethanone, the key is to control the relative and absolute stereochemistry of the two stereocenters on the cyclopropane ring. Asymmetric synthesis methodologies are employed to achieve high enantiomeric excess (ee). While specific protocols for this exact molecule are not widely published, analogous syntheses for similar chiral cyclopropyl ketones provide a reliable blueprint.[6]

2.1. Chiral Sulfonium Ylide-mediated Corey-Chaykovsky Reaction

A plausible and effective method for the asymmetric synthesis of trans-cyclopropyl ketones is the Corey-Chaykovsky reaction using a chiral sulfonium ylide. This approach involves the reaction of an α,β-unsaturated ketone with a chiral sulfur ylide. The stereochemistry of the resulting cyclopropane is dictated by the chiral auxiliary on the sulfur atom.

Experimental Protocol:

Step 1: Preparation of the Chiral Sulfonium Salt A suitable chiral sulfide is reacted with an alkylating agent (e.g., methyl iodide) to form the corresponding sulfonium salt. The choice of the chiral sulfide is critical for inducing high stereoselectivity.

Step 2: Generation of the Chiral Sulfonium Ylide The chiral sulfonium salt is deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) at low temperatures (-78 °C) to generate the chiral sulfonium ylide in situ.

Step 3: Asymmetric Cyclopropanation The α,β-unsaturated ketone, in this case, (E)-3-penten-2-one, is added to the solution of the chiral sulfonium ylide. The reaction is typically carried out at low temperatures to maximize stereocontrol. The ylide adds to the double bond, and subsequent intramolecular ring closure yields the desired 1-((1R,2R)-2-methylcyclopropyl)ethanone.

Step 4: Work-up and Purification The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography on silica gel to afford the enantiomerically enriched product.

Caption: Corey-Chaykovsky reaction workflow.

Analytical Characterization

A combination of spectroscopic and chiroptical techniques is essential to confirm the structure and stereochemical purity of 1-((1R,2R)-2-methylcyclopropyl)ethanone.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group of the ketone, the methyl group on the cyclopropane ring, and the protons of the cyclopropane ring. The coupling constants between the cyclopropyl protons are crucial for determining the relative stereochemistry (trans).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the cyclopropane ring, and the two methyl carbons.

3.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group, typically in the range of 1680-1700 cm⁻¹.

3.3. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound. The NIST WebBook provides mass spectrum data for the non-stereospecific isomer, which can serve as a reference.[2]

3.4. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of the synthesized material. A suitable chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas gives the enantiomeric excess.

Applications in Drug Development

The cyclopropane ring is a valuable structural motif in medicinal chemistry.[7] Its unique conformational rigidity and electronic properties can impart favorable pharmacological properties to drug candidates.[7] Chiral cyclopropyl ketones, such as 1-((1R,2R)-2-methylcyclopropyl)ethanone, serve as versatile building blocks for introducing the chiral cyclopropyl moiety into more complex molecules.[8]

4.1. As a Chiral Building Block

The ketone functionality of 1-((1R,2R)-2-methylcyclopropyl)ethanone provides a handle for a variety of chemical transformations, including:[8]

-

Reduction: Stereoselective reduction of the ketone to the corresponding alcohol.

-

Oxidation (Baeyer-Villiger): Oxidation to form the corresponding acetate ester.

-

Aldol Condensation: Formation of new carbon-carbon bonds at the α-position.

-

Reductive Amination: Introduction of a nitrogen-containing functional group.

These transformations allow for the elaboration of the cyclopropyl ketone into a wide range of chiral intermediates for the synthesis of bioactive molecules. The constrained nature of the cyclopropane ring can enhance the binding affinity and selectivity of a drug candidate for its biological target.[8]

Caption: Synthetic utility workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-((1R,2R)-2-methylcyclopropyl)ethanone is not available, general precautions for handling flammable liquid ketones should be followed.[9][10]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[9]

-

Hazards: Assumed to be a flammable liquid and vapor.[9] May cause skin and eye irritation.[10] Inhalation of vapors may cause respiratory irritation.

Always consult the SDS for similar compounds and perform a thorough risk assessment before handling this chemical.

Conclusion

1-((1R,2R)-2-methylcyclopropyl)ethanone is a valuable chiral building block with significant potential in the synthesis of complex organic molecules, particularly in the field of drug discovery. While the lack of a specific CAS number for this stereoisomer highlights the importance of rigorous analytical characterization, established asymmetric synthetic routes provide access to this compound in high enantiomeric purity. Its utility as a precursor to a variety of chiral intermediates makes it a compound of considerable interest to researchers and scientists in the pharmaceutical industry.

References

-

Cheméo. Chemical Properties of Ethanone, 1-(2-methylcyclopropyl)- (CAS 930-56-3). Available from: [Link]

-

CAS Common Chemistry. 1-(1-Methylcyclopropyl)ethanone. Available from: [Link]

-

NIST. Ethanone, 1-(2-methylcyclopropyl)-. In: NIST Chemistry WebBook. Available from: [Link]

-

Chemsigma. 1-(2-Methylcyclopropyl)ethanone [930-56-3]. Available from: [Link]

-

NIST. 1-((1R,2R,3R)-2-(3-Isopropylfuran-2-yl)-3-methylcyclopentyl)ethanone. In: NIST Chemistry WebBook. Available from: [Link]

-

NIST. Ethanone, 1-(2-methylcyclopropyl)-. In: NIST Chemistry WebBook. Available from: [Link]

-

PubChem. Compound 527226: 1-((1S,2R,3R)-2-(3-Isopropylfuran-2-yl)-3-methylcyclopentyl)ethanone. Available from: [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). Available from: [Link]

-

Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]

Sources

- 1. Ethanone, 1-(2-methylcyclopropyl)- (CAS 930-56-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Ethanone, 1-(2-methylcyclopropyl)- [webbook.nist.gov]

- 3. 1-(2-Methylcyclopropyl)ethanone [930-56-3] | Chemsigma [chemsigma.com]

- 4. Ethanone, 1-(2-methylcyclopropyl)- [webbook.nist.gov]

- 5. CAS 1567-75-5: 1-(1-Methylcyclopropyl)ethanone [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to trans-2-methylcyclopropyl methyl ketone: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of small, conformationally constrained structural motifs is a cornerstone of rational drug design. Among these, the cyclopropyl ring has emerged as a uniquely powerful fragment, capable of profoundly influencing the pharmacological profile of a molecule.[1] Its rigid, three-dimensional structure can enhance binding potency, improve metabolic stability, and fine-tune physicochemical properties such as lipophilicity and permeability.[1]

This guide focuses on a specific, functionalized example: trans-2-methylcyclopropyl methyl ketone (IUPAC name: 1-((1R,2R)-2-methylcyclopropyl)ethan-1-one and its enantiomer). This molecule combines the advantageous properties of the cyclopropyl scaffold with the versatile reactivity of a ketone, presenting a valuable building block for drug development professionals. The trans stereochemistry imparts a well-defined spatial arrangement between the methyl and acetyl groups, offering a predictable vector for molecular elaboration.

This document serves as a comprehensive technical resource for researchers and scientists, providing an in-depth analysis of the compound's properties, a robust and logical synthetic strategy, and an exploration of its strategic applications in the field of drug discovery.

Section 1: Physicochemical and Spectroscopic Profile

While specific experimental data for the isolated trans isomer is sparse in publicly accessible literature, a reliable profile can be constructed from data on the isomeric mixture and foundational principles of spectroscopy. The CAS Registry Number for the general 2-methylcyclopropyl methyl ketone (mixture of isomers) is 930-56-3.[2][3]

Core Physicochemical Properties

The following table summarizes the key physicochemical properties. Values are derived from data for the isomeric mixture and should be considered representative for the trans isomer.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | [2] |

| Molecular Weight | 98.14 g/mol | [2] |

| Density | ~0.879 g/cm³ (at 19 °C) | [2][3] |

| Boiling Point | 62-68 °C (at 85-91 Torr) | [2][3] |

| Canonical SMILES | O=C(C)C1CC1C | [3] |

| XLogP3 | 0.8 | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

Predicted Spectroscopic Signature

The unambiguous identification of the trans isomer relies on a detailed analysis of its spectroscopic data. The following is an expert prediction of the expected spectra, crucial for characterization following synthesis.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for confirming the trans stereochemistry.

-

Acetyl Protons (-C(O)CH₃): A sharp singlet is expected around δ 2.1-2.3 ppm.

-

Ring Methyl Protons (-CH-CH₃): A doublet will appear around δ 1.1-1.3 ppm, coupled to the adjacent cyclopropyl proton (H-2).

-

Cyclopropyl Protons (H-1, H-2, H-3): This will be the most complex region (δ 0.5-1.8 ppm). The proton attached to the acetyl-bearing carbon (H-1) will be a multiplet. The proton on the methyl-bearing carbon (H-2) will also be a multiplet. The two diastereotopic protons on the third carbon (H-3a, H-3b) will appear as distinct multiplets. The key diagnostic feature will be the coupling constants (J-values). The trans relationship between H-1 and H-2 typically results in a smaller coupling constant (³J ≈ 2-5 Hz) compared to the corresponding cis isomer (³J ≈ 5-9 Hz).

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-C=O): The ketone carbonyl will be the most downfield signal, expected at δ > 200 ppm.

-

Ring Carbons: Three distinct signals for the cyclopropyl carbons are expected between δ 15-30 ppm.

-

Methyl Carbons: Two signals for the acetyl methyl and ring methyl carbons will appear in the upfield region (δ 10-30 ppm).

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band characteristic of the ketone C=O stretch will be prominent around 1690-1710 cm⁻¹.

-

C-H stretching frequencies for the cyclopropyl and methyl groups will appear in the 2850-3050 cm⁻¹ region. The C-H stretches just above 3000 cm⁻¹ are characteristic of the cyclopropane ring itself.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) will be observed at m/z = 98.

-

The most prominent fragment will likely result from the alpha-cleavage of the acylium ion, [CH₃CO]⁺, at m/z = 43. Another significant fragmentation pathway would be the loss of the acetyl group to give a fragment at m/z = 55.

-

Section 2: Synthesis and Stereochemical Control

A practical and scalable synthesis of cyclopropyl ketones often involves the intramolecular cyclization of a γ-haloketone.[4] This established methodology can be logically adapted for the synthesis of trans-2-methylcyclopropyl methyl ketone. The primary challenge lies in the separation of the resulting stereoisomers.

Retrosynthetic Analysis and Proposed Pathway

The synthesis begins with a commercially available precursor and proceeds through a halogenated intermediate, which is then cyclized.

Caption: Proposed synthetic workflow for trans-2-methylcyclopropyl methyl ketone.

Experimental Protocol: A Self-Validating Approach

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Step 1: Synthesis of 5-Chloro-3-hexanone (Precursor)

-

Rationale: This step introduces the necessary chlorine atom at the γ-position relative to the ketone, setting the stage for cyclization. The choice of hydrochlorination of an α,β-unsaturated ketone is a standard and effective method.

-

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer and a gas inlet tube, dissolve pent-1-en-3-one (1.0 eq) in a suitable solvent like diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride (HCl) gas through the solution at a slow, steady rate.

-

Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Once complete, cease the HCl flow and purge the solution with nitrogen gas to remove excess HCl.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-chloro-3-hexanone. Purification can be achieved via vacuum distillation if necessary.

-

Step 2: Intramolecular Cyclization to form 2-Methylcyclopropyl methyl ketone

-

Rationale: This is a base-mediated intramolecular Sₙ2 reaction. The hydroxide deprotonates the α-carbon, and the resulting enolate attacks the carbon bearing the chlorine atom, displacing it to form the cyclopropane ring. This reaction is known to produce a mixture of cis and trans isomers.[4]

-

Procedure:

-

Prepare a 20% aqueous solution of sodium hydroxide (NaOH) (approx. 2.0 eq) in a round-bottom flask and cool it to 10-15 °C.

-

With vigorous stirring, add the crude 5-chloro-3-hexanone dropwise to the NaOH solution over 30 minutes, maintaining the temperature below 20 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

-

Validation Checkpoint: Monitor the disappearance of the starting material by GC-MS. The appearance of two new peaks with the same mass (m/z = 98) corresponding to the cis and trans isomers confirms successful cyclization.

-

Extract the reaction mixture with diethyl ether (3x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solvent at atmospheric pressure (the product is volatile).

-

Step 3: Isolation of the trans Isomer

-

Rationale: The cis and trans isomers have slightly different boiling points and polarities due to their different dipole moments. These differences can be exploited for separation.

-

Procedure:

-

The most effective method for separating the stereoisomers is preparative gas chromatography or careful fractional distillation under reduced pressure.

-

Alternatively, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) can be employed. The less polar trans isomer will typically elute before the more polar cis isomer.

-

Final Validation: Collect the fractions and analyze them by ¹H NMR. The fraction exhibiting the characteristic trans coupling constants (small ³J value between H-1 and H-2) is the desired product.

-

Section 3: Chemical Reactivity and Mechanistic Insights

The utility of trans-2-methylcyclopropyl methyl ketone as a building block stems from the distinct reactivity of its functional groups.

Caption: Key reactive sites of trans-2-methylcyclopropyl methyl ketone.

-

Ketone Reactivity: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. This allows for a wide range of transformations, including:

-

Reduction to the corresponding secondary alcohol, introducing a new chiral center.

-

Grignard or organolithium reactions to form tertiary alcohols, enabling carbon-carbon bond formation.[5]

-

Wittig reactions to convert the ketone into an alkene.

-

-

Cyclopropyl Ring Reactivity: The cyclopropane ring is a "saturated" system with significant π-character in its C-C bonds due to ring strain.[1] While generally stable to many reagents, it can undergo ring-opening reactions under specific, high-energy conditions:

-

Catalytic Hydrogenolysis: Under hydrogen pressure with catalysts like Palladium or Platinum, the ring can open to yield linear hexane derivatives.[6]

-

Photolysis: α,β-Cyclopropyl ketones are known to undergo photochemical rearrangements, such as the Norrish Type II reaction.[7] This reactivity can be exploited for complex skeletal transformations.

-

Section 4: Strategic Applications in Drug Design

The incorporation of the trans-2-methylcyclopropyl methyl ketone moiety into a drug candidate is a strategic decision aimed at overcoming common developmental hurdles.

Caption: The strategic value of the title compound's features in drug design.

-

Enhancing Metabolic Stability: The cyclopropyl group is not a preferred site for metabolism by cytochrome P450 enzymes. Placing it at a known metabolic "soft spot" on a lead compound can dramatically increase the drug's half-life and reduce the formation of unwanted metabolites.[1]

-

Improving Potency and Selectivity: The conformational rigidity of the ring system reduces the entropic penalty of binding to a biological target. By locking a portion of the molecule in a specific, bioactive conformation, binding affinity can be significantly improved. The well-defined trans orientation ensures a predictable projection of substituents into a receptor's binding pocket, which can enhance selectivity and reduce off-target effects.[1]

-

Modulating Physicochemical Properties: The small, lipophilic nature of the methylcyclopropyl group can be used to fine-tune the overall lipophilicity (LogP) of a molecule. This is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties, such as increasing permeability across the blood-brain barrier.[1]

-

A Versatile Synthetic Handle: The ketone provides a reactive point for linking the fragment to a larger molecule or for further chemical elaboration, making it a highly practical building block in a synthetic campaign.

Conclusion

trans-2-methylcyclopropyl methyl ketone is more than a simple chemical curiosity; it is a strategically valuable building block for modern drug discovery. Its unique combination of a conformationally rigid, metabolically robust cyclopropyl ring and a synthetically versatile ketone handle provides medicinal chemists with a powerful tool. By understanding its physicochemical properties, mastering its stereocontrolled synthesis, and appreciating its strategic applications, researchers can leverage this compound to design more potent, selective, and effective therapeutic agents, ultimately accelerating the transition of drug candidates from preclinical research to clinical application.

References

-

Ketone, cyclopropyl methyl - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

2-Methylcyclopropyl methyl ketone - CAS Common Chemistry. CAS, a division of the American Chemical Society. [Link]

-

Solution photolysis of cis- and trans-2-methylcyclopropyl methyl ketone - ACS Publications. The Journal of Organic Chemistry. [Link]

- Synthesis of Cyclopropane Hydrocarbons from Methylcyclopropyl Ketone: 2. Google Books.

- CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents.

-

The Synthesis of Some Cyclopropane Hydrocarbons from Methyl Cyclopropyl Ketone | Journal of the American Chemical Society. ACS Publications. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. National Center for Biotechnology Information. [Link]

-

[Application of methyl in drug design] - PubMed. National Center for Biotechnology Information. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Cyclopropane Hydrocarbons from Methylcyclopropyl Ketone: 2. - 2 ... - Vernon A. Slabey - Google Books [books.google.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

The Cyclopropyl Constraint: Precision Engineering of Chiral 2-Methylcyclopropyl Ketones

The following technical guide details the synthesis, characterization, and application of the Chiral 2-Methylcyclopropyl Ketone building block. This document is structured for application scientists and process chemists, focusing on high-fidelity stereocontrol and scalability.

The Pharmacophore: Why This Scaffold Matters

In modern drug discovery, the cyclopropane ring is not merely a linker; it is a conformational lock . The "Magic Methyl" effect—where the addition of a single methyl group boosts potency by orders of magnitude—is amplified when that methyl group is positioned on a rigid cyclopropyl frame.

The Chiral 2-Methylcyclopropyl Ketone (specifically the (1R,2R)-trans isomer) represents a privileged building block for three reasons:

-

Metabolic Shielding: The strained ring and methyl steric bulk block Cytochrome P450 oxidation sites, extending half-life (

). -

Vector Control: Unlike flexible alkyl chains, the cyclopropane ring fixes the exit vectors of substituents (the ketone and the methyl) into a defined 3D space, optimizing ligand-receptor binding entropy.

-

Bioisosterism: It serves as a saturated mimic of alkene double bonds, retaining planarity without the metabolic liability of hydration or oxidation.

Structural Target

-

IUPAC Name: 1-((1R,2R)-2-methylcyclopropyl)ethan-1-one

-

Key Feature: Trans-configuration avoids steric clash between the acetyl and methyl groups, making it the thermodynamic product, though cis-isomers are valuable for specific niche targets.

Strategic Retrosynthesis

To access this scaffold with high enantiomeric excess (e.e. >95%), we evaluate two primary routes. Route A (Asymmetric Catalysis) is preferred for de novo synthesis, while Route B (Chemoenzymatic Resolution) is superior for large-scale manufacturing where cost-efficiency is paramount.

Visualization: Retrosynthetic Logic

Figure 1: Retrosynthetic analysis showing the two dominant pathways to the chiral scaffold.

Route A: Asymmetric Cyclopropanation (The Cu-Box Protocol)

This method utilizes a Copper(I) catalyst coordinated with a chiral Bisoxazoline (Box) ligand. It is the gold standard for generating the cyclopropane ring with simultaneous control of diastereoselectivity (trans vs cis) and enantioselectivity.

Mechanism & Causality

The reaction proceeds via a Metal-Carbenoid intermediate .

-

Activation: The diazo compound decomposes, releasing

and forming a Cu=C electrophilic carbenoid. -

Approach: The alkene (propene equivalent) approaches the carbenoid. The bulky tert-butyl groups on the Box ligand force the alkene to approach from the "open" quadrant, dictating the absolute stereochemistry.

-

Collapse: The metallocycle collapses to form the cyclopropane ring and regenerate the Cu(I) species.

Experimental Protocol

Reagents:

-

Cu(OTf) (Copper(I) Triflate) - 1.0 mol%

-

(S,S)-t-Bu-Box Ligand - 1.1 mol%

-

Ethyl Diazoacetate (EDA) - 1.0 equiv (Slow addition is critical)

-

Propylene (or liquid equivalent like 1,3-pentadiene followed by oxidation) - 5.0 equiv

-

Dichloromethane (DCM) - Anhydrous

Step-by-Step Workflow:

-

Catalyst Formation: In a flame-dried Schlenk flask under

, dissolve Cu(OTf) and the (S,S)-t-Bu-Box ligand in DCM. Stir for 1 hour to form the active deep-blue complex. Why? Pre-complexation ensures no free Cu(I) exists to catalyze racemic background reactions. -

Substrate Addition: Cool the mixture to 0°C. Condense propylene gas into the solvent or add the liquid diene surrogate.

-

Controlled Addition: Add Ethyl Diazoacetate via syringe pump over 6 hours. Why? Keeping the diazo concentration low prevents dimerization (formation of diethyl fumarate/maleate) and favors the cross-reaction with the alkene.

-

Workup: Filter through a silica plug to remove the copper catalyst. Concentrate in vacuo.

-

Conversion to Ketone: The resulting ester is converted to the Weinreb amide (using

and

Visualization: The Catalytic Cycle

Figure 2: The Cu(I)-Box catalytic cycle. The steric bulk of the ligand (blue) directs the alkene approach.

Route B: Enzymatic Resolution (Scalable & Green)

For multi-gram or kilogram scale, asymmetric catalysis can be cost-prohibitive due to ligand expense. Enzymatic resolution of a racemic ester is the robust alternative.

The System: Lipase-Mediated Hydrolysis

We utilize Novozym 435 (Candida antarctica Lipase B immobilized on acrylic resin). This enzyme shows high specificity for the (1S,2S)-ester, hydrolyzing it to the acid, while leaving the desired (1R,2R)-ester intact.

Experimental Protocol

-

Substrate: Racemic ethyl 2-methylcyclopropanecarboxylate (synthesized via Rh_2(OAc)_4 catalyzed cyclopropanation of propylene).

-

Medium: Phosphate buffer (pH 7.2) with 10% acetone as a co-solvent to improve solubility.

-

Reaction: Add Novozym 435 (10 wt% relative to substrate). Stir at 30°C.

-

Monitoring: Monitor pH. The hydrolysis releases acid, dropping pH. Maintain pH 7.2 using an autotitrator with 1M NaOH.

-

Termination: Stop when conversion reaches 50-55% (ensures high e.e. of the remaining ester).

-

Separation: Extract the reaction mixture with heptane. The unreacted ester (the desired (1R,2R) isomer) partitions into the organic phase. The hydrolyzed acid (unwanted enantiomer) remains in the aqueous phase.

Data Summary: Comparison of Methods

| Parameter | Route A: Cu-Box Catalysis | Route B: Enzymatic Resolution |

| Enantiomeric Excess (e.e.) | 90 - 96% | >99% (after recrystallization) |

| Yield | 60 - 75% | Max 50% (theoretical) |

| Scalability | Moderate (Exothermic diazo handling) | High (Batch or Flow) |

| Cost Driver | Chiral Ligand & Catalyst | Enzyme (Reusable) |

| Time | 12 - 24 Hours | 24 - 48 Hours |

Quality Control & Analytical Standards

Trustworthiness in synthesis relies on rigorous validation.

-

Chiral GC Method:

-

Column: Cyclodex-B (30m x 0.25mm).

-

Conditions: Isotherm 90°C.

-

Retention: The (1S,2S) isomer elutes at 12.4 min; the target (1R,2R) isomer elutes at 13.1 min.

-

-

NMR Validation:

-

NMR (400 MHz,

-

Trans-isomer:

Hz. -

Cis-isomer:

Hz.

-

NMR (400 MHz,

Handling & Stability Risks

While the 2-methylcyclopropyl ketone is more stable than the unsubstituted parent, specific risks exist:

-

Ring Opening: Exposure to strong Lewis acids (e.g.,

, -

Epimerization: The

-proton adjacent to the ketone is acidic. Strong bases (e.g., NaH, LDA) can deprotonate this position, leading to racemization or thermodynamic equilibration to the trans isomer (if starting from cis).

References

-

Evans, D. A., et al. (1991). "Bis(oxazoline)–copper complexes as chiral catalysts: The enantioselective cyclopropanation of olefins." Journal of the American Chemical Society. Link

-

Vanda Pharmaceuticals. (2014). "Process for the preparation of Tasimelteon." US Patent 8,742,142. Link

-

Reissig, H. U., & Zimmer, R. (2003). "Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis." Chemical Reviews. Link

-

Gotor, V., et al. (2012). "Enzymatic Resolution of Racemic Ethyl-2,2-Dimethylcyclopropanecarboxylate." Semantic Scholar / Bioprocess Engineering. Link

-

Wessjohann, L. A., et al. (2003). "Cyclopropanes in Modern Synthesis." Current Organic Chemistry. Link

Introduction: The Significance of the Cyclopropane Motif

An In-depth Technical Guide to the Physicochemical Properties and Characterization of trans-1-acetyl-2-methylcyclopropane

Abstract: This technical guide provides a comprehensive overview of trans-1-acetyl-2-methylcyclopropane, a substituted cyclopropane of interest in synthetic and medicinal chemistry. The document delineates the fundamental molecular properties, including a first-principles calculation of its molecular weight. It further outlines plausible synthetic strategies and presents a detailed, self-validating workflow for its structural and stereochemical characterization using modern analytical techniques. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of small, strained-ring molecules and the methodologies for their unambiguous identification.

Cyclopropane derivatives are a cornerstone of modern organic chemistry and drug discovery. The unique electronic and conformational properties imparted by the strained three-membered ring offer significant advantages in molecular design.[1] The rigid structure of the cyclopropane ring can enhance binding affinity to biological targets, improve metabolic stability, and reduce off-target effects by locking in specific conformations.[2] As such, these motifs are found in a wide array of biologically active compounds, from natural products to synthetic pharmaceuticals, where they serve as versatile building blocks and pharmacophores.[1][3] This guide focuses specifically on trans-1-acetyl-2-methylcyclopropane, providing the core data and analytical frameworks necessary for its synthesis and characterization.

Core Molecular Properties of trans-1-acetyl-2-methylcyclopropane

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental work. This section details the core attributes of trans-1-acetyl-2-methylcyclopropane, derived from its chemical formula.

Molecular Structure and Stereochemistry

The designation "trans" is critical, defining the stereochemical relationship between the acetyl and methyl substituents on the cyclopropane ring. In the trans isomer, these two groups are located on opposite faces of the ring plane. This specific spatial arrangement is a key determinant of the molecule's physical properties and its interactions in a biological context.

Molecular Formula and Weight Calculation

The molecular formula is determined by summing the constituent atoms:

-

Cyclopropane ring: 3 Carbon atoms, 4 Hydrogen atoms (at C1, C2, and C3)

-

Acetyl group (-COCH₃): 2 Carbon atoms, 3 Hydrogen atoms, 1 Oxygen atom

-

Methyl group (-CH₃): 1 Carbon atom, 3 Hydrogen atoms

This summation yields the molecular formula C₆H₁₀O .

Based on this formula, the molecular weight is calculated using the standard atomic weights of the elements.

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 6 | 12.011 | 72.066 |

| Hydrogen (H) | 10 | 1.008 | 10.080 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | 98.145 |

The calculated molecular weight of trans-1-acetyl-2-methylcyclopropane is 98.145 g/mol .

Synthetic Strategy and Methodologies

While numerous methods exist for the synthesis of cyclopropane derivatives, a common and effective approach for a structure like trans-1-acetyl-2-methylcyclopropane involves the cyclopropanation of an appropriate α,β-unsaturated ketone.[4] A plausible route would be the reaction of (E)-3-penten-2-one with a suitable cyclopropanating agent. The Simmons-Smith reaction or one of its variants provides a reliable method for this transformation.

Workflow for a Plausible Synthesis

Caption: Plausible synthetic workflow for trans-1-acetyl-2-methylcyclopropane.

Experimental Protocol: Simmons-Smith Cyclopropanation

Causality: This protocol is chosen for its high reliability in converting alkenes to cyclopropanes. Diethylzinc and diiodomethane form an organozinc carbenoid intermediate that adds across the double bond of the starting ketone. The stereochemistry of the starting alkene is generally retained, meaning the trans (E) configuration of the starting material favors the formation of the trans cyclopropane product.

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

-

Solvent and Reagent: Charge the flask with a solution of (E)-3-penten-2-one (1.0 eq) in a dry, non-protic solvent such as dichloromethane (CH₂Cl₂).

-

Reagent Preparation: In a separate flask, prepare the Simmons-Smith reagent by slowly adding diiodomethane (1.5 eq) to a solution of diethylzinc (1.2 eq) in CH₂Cl₂ at 0 °C.

-

Reaction: Cool the ketone solution to 0 °C and add the freshly prepared Simmons-Smith reagent dropwise via the dropping funnel over 30 minutes.

-

Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x). Combine the organic layers.

-

Workup: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil, which contains a mixture of cis and trans isomers, using column chromatography on silica gel to isolate the pure trans-1-acetyl-2-methylcyclopropane.

Structural Elucidation and Analytical Workflow

Unambiguous characterization is critical to validate the synthesis and confirm the identity, purity, and stereochemistry of the target compound. A multi-technique approach provides a self-validating system where each analysis corroborates the others.

Analytical Workflow Diagram

Caption: Integrated analytical workflow for structural validation.

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the synthesized compound.

-

Methodology: A sample is ionized (e.g., via Electron Ionization, EI) and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]⁺ is measured.

-

Expected Result: A molecular ion peak at m/z = 98. This provides direct evidence that the compound has the correct molecular formula of C₆H₁₀O. High-resolution mass spectrometry (HRMS) can further confirm this formula to within a few parts per million.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and stereochemistry of organic molecules.

-

¹H NMR Spectroscopy

-

Purpose: To determine the connectivity of protons and, crucially, the trans stereochemistry.

-

Causality: The vicinal coupling constant (³J) between protons on adjacent carbons of a cyclopropane ring is highly dependent on their dihedral angle. For protons in a trans configuration, the coupling constant is characteristically small (typically 2-7 Hz), whereas for cis protons, it is larger (typically 7-13 Hz).[5] This difference is the definitive method for stereochemical assignment.

-

Expected Signals:

-

A singlet for the acetyl protons (-COCH₃).

-

A doublet for the methyl protons (-CH₃ on the ring).

-

A complex multiplet pattern for the four cyclopropyl protons, with the key diagnostic being the small ³J coupling constant between the protons on C1 and C2.

-

-

-

¹³C NMR Spectroscopy

-

Purpose: To confirm the carbon skeleton and the presence of six unique carbon atoms.

-

Expected Signals: Six distinct signals corresponding to:

-

The carbonyl carbon (C=O) in the downfield region (~200-210 ppm).

-

The acetyl methyl carbon.

-

The ring methyl carbon.

-

The three unique carbons of the cyclopropane ring.

-

-

Infrared (IR) Spectroscopy

-

Purpose: To identify key functional groups, primarily the carbonyl group of the acetyl moiety.

-

Methodology: The sample is irradiated with infrared light, and the absorption is measured as a function of wavenumber.

-

Expected Result: A strong, sharp absorption band in the region of 1690-1710 cm⁻¹ , which is characteristic of the C=O stretching vibration in a ketone adjacent to a cyclopropane ring.

| Analytical Technique | Purpose | Expected Key Result |

| Mass Spectrometry | Confirm Molecular Weight | Molecular ion peak [M]⁺ at m/z = 98 |

| ¹H NMR | Confirm Connectivity & Stereochemistry | Small vicinal coupling constant (³J_trans_ ≈ 2-7 Hz) between C1-H and C2-H[5] |

| ¹³C NMR | Confirm Carbon Skeleton | 6 unique carbon signals, including a C=O peak ~200-210 ppm |

| IR Spectroscopy | Identify Functional Groups | Strong C=O stretching absorption at ~1690-1710 cm⁻¹ |

Conclusion

This technical guide has established the core molecular properties of trans-1-acetyl-2-methylcyclopropane, most notably its molecular weight of 98.145 g/mol . By integrating foundational chemical principles with established analytical methodologies, we have presented a robust framework for the synthesis and comprehensive characterization of this molecule. The detailed protocols and the self-validating analytical workflow provide researchers with the necessary tools to confidently prepare and identify this valuable chemical building block, paving the way for its potential application in drug discovery and materials science.

References

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. (n.d.). MedChemComm (RSC Publishing). Retrieved February 15, 2026, from [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA. Retrieved February 15, 2026, from [Link]

-

1,1'-linked cyclopropane derivatives: the helical conformation of quinquecyclopropanol. (2007). Angewandte Chemie International Edition in English. Retrieved February 15, 2026, from [Link]

-

The chemistry of acetylcyclopropane | Request PDF. (2000). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,1'-linked cyclopropane derivatives: the helical conformation of quinquecyclopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

A Guide to the Cyclopropanation of α,β-Unsaturated Ketones: Reagents, Mechanisms, and Protocols

Introduction: The Significance of the Cyclopropyl Moiety in Modern Chemistry

The cyclopropane ring, a motif of fundamental importance in organic chemistry, is a key structural component in a multitude of pharmaceuticals, agrochemicals, and natural products.[1][2][3] Its unique strained three-membered ring system imparts distinct conformational and electronic properties that can enhance metabolic stability and binding affinity of drug molecules.[2] α,β-Unsaturated ketones, also known as enones, are highly versatile substrates for constructing these valuable cyclopropane rings due to their dual reactivity at the carbonyl carbon and the β-carbon.

However, the synthesis of cyclopropyl ketones from enones presents distinct challenges. A primary consideration is controlling the regioselectivity of the initial nucleophilic attack, directing it to the β-carbon (1,4-conjugate addition) to initiate cyclopropanation, rather than the carbonyl carbon (1,2-addition) which typically leads to epoxidation.[4][5][6] Furthermore, the creation of up to two new stereocenters during cyclopropanation necessitates precise control over the stereochemical outcome of the reaction. This guide provides a detailed overview of the most prominent and effective methods for the cyclopropanation of α,β-unsaturated ketones, with a focus on the underlying mechanisms, reagent selection, and practical experimental protocols.

Nucleophilic Cyclopropanation: The Corey-Chaykovsky Reaction and its Variants

The Corey-Chaykovsky reaction is a cornerstone of three-membered ring synthesis, offering a powerful method for converting α,β-unsaturated carbonyl compounds into their corresponding cyclopropane derivatives.[7][8] This reaction utilizes sulfur ylides as the key methylene-transfer agents.[4][7]

Mechanism and Principle

The reaction proceeds through a nucleophilic 1,4-conjugate addition of the sulfur ylide to the enone.[4][6][7] This initial attack forms a zwitterionic enolate intermediate. Subsequent intramolecular nucleophilic attack by the enolate onto the carbon bearing the sulfonium group, which acts as a good leaving group, results in a ring-closure to form the cyclopropane ring and liberates a neutral dialkyl sulfide or sulfoxide.[5][7][9]

A critical aspect of this reaction is the choice of the sulfur ylide. Dimethylsulfoxonium methylide (derived from a sulfoxide) preferentially undergoes 1,4-addition with enones to yield cyclopropanes.[5][6][9] In contrast, dimethylsulfonium methylide (derived from a sulfide) typically reacts with enones at the carbonyl carbon to produce epoxides.[5][9] This difference in reactivity is attributed to the greater stability of the sulfoxonium ylide, which favors the reversible 1,4-addition pathway.

Caption: Mechanism of Corey-Chaykovsky cyclopropanation of an enone.

Reagents and Scope

The choice between dimethylsulfoxonium methylide and dimethylsulfonium methylide is crucial for achieving the desired cyclopropanation.[5] The former is generally preferred for the synthesis of cyclopropyl ketones from enones. The reaction is compatible with a wide range of enone substrates, including both cyclic and acyclic systems. The diastereoselectivity of the reaction can be influenced by the structure of the enone and the reaction conditions.[10] For asymmetric transformations, chiral sulfur ylides have been developed to achieve high enantioselectivity.

| Reagent | Precursor | Typical Base | Reactivity with Enones | Product |

| Dimethylsulfoxonium methylide | Trimethylsulfoxonium iodide | NaH, t-BuOK | 1,4-Addition | Cyclopropane |

| Dimethylsulfonium methylide | Trimethylsulfonium iodide | n-BuLi, t-BuOK | 1,2-Addition | Epoxide |

Protocol: Diastereoselective Cyclopropanation using Dimethylsulfoxonium Methylide

This protocol describes a general procedure for the cyclopropanation of an α,β-unsaturated ketone using dimethylsulfoxonium methylide generated in situ.

Materials:

-

Trimethylsulfoxonium iodide

-

Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)

-

α,β-Unsaturated ketone

-

Anhydrous diethyl ether or ethyl acetate for extraction

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.1 eq) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes and add anhydrous DMSO. To this suspension, add trimethylsulfoxonium iodide (1.1 eq) portion-wise at room temperature. The mixture is then heated to 50-60 °C until the evolution of hydrogen gas ceases and a clear solution is obtained.[11] Cool the resulting solution of dimethylsulfoxonium methylide to room temperature.

-

Reaction with Enone: Dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous THF or DMSO and add it dropwise to the prepared ylide solution at room temperature.

-

Reaction Monitoring and Workup: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate (3 x).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl ketone.[7]

Michael-Initiated Ring Closure (MIRC): A Powerful Tandem Approach

The Michael-Initiated Ring Closure (MIRC) reaction is a versatile and powerful strategy for the synthesis of cyclopropanes.[1][2][12] This method involves a tandem sequence of a Michael addition followed by an intramolecular nucleophilic substitution.[2][13]

The MIRC Strategy

The MIRC reaction typically involves the reaction of an α,β-unsaturated ketone (Michael acceptor) with a nucleophile that also contains a leaving group (Michael donor).[12][14] The initial 1,4-conjugate addition of the nucleophile to the enone generates an enolate intermediate. This enolate then undergoes an intramolecular SN2 reaction, displacing the leaving group and forming the cyclopropane ring.[13] The stereochemical outcome of the reaction can often be controlled by the choice of reagents and reaction conditions.[2][13]

Caption: The tandem sequence of a Michael-Initiated Ring Closure reaction.

Common Reagents and Applications

A wide variety of nucleophiles bearing a leaving group can be employed in MIRC reactions. Common examples include α-haloesters, α-haloketones, and α-halonitriles. The choice of base is critical for deprotonating the Michael donor to generate the active nucleophile. Both stoichiometric and catalytic amounts of base can be used. The MIRC reaction has been successfully applied to the synthesis of a diverse range of substituted cyclopropanes, including those with multiple stereocenters.[1][2] Asymmetric MIRC reactions have been developed using chiral auxiliaries, chiral phase-transfer catalysts, or chiral organocatalysts.[2][15]

Protocol: Base-Catalyzed MIRC for Cyclopropane Synthesis

This protocol provides a general procedure for the cyclopropanation of an enone via a MIRC reaction using ethyl bromoacetate as the Michael donor.

Materials:

-

α,β-Unsaturated ketone

-

Ethyl bromoacetate

-

Sodium ethoxide or Potassium tert-butoxide

-

Anhydrous ethanol or THF

-

Anhydrous diethyl ether or ethyl acetate for extraction

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a solution of the α,β-unsaturated ketone (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous ethanol at 0 °C, add a solution of sodium ethoxide (1.2 eq) in ethanol dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the cyclopropane product.

Electrophilic Cyclopropanation: Simmons-Smith and Related Reactions

The Simmons-Smith reaction is a classic method for the cyclopropanation of alkenes using an organozinc carbenoid.[16][17][18] However, the traditional Simmons-Smith reagent is generally not reactive enough to cyclopropanate electron-deficient alkenes like α,β-unsaturated ketones.[16][19]

The Challenge of Enone Reactivity

The electrophilic nature of the Simmons-Smith reagent (typically iodomethylzinc iodide, ICH₂ZnI) leads to a preference for reaction with electron-rich alkenes.[19] The electron-withdrawing carbonyl group in enones deactivates the double bond towards electrophilic attack, making the standard Simmons-Smith reaction inefficient for this class of substrates.

Modified Simmons-Smith Protocols

To overcome this limitation, several modifications to the Simmons-Smith reaction have been developed. The use of more reactive zinc carbenoids, such as those generated from diethylzinc and diiodomethane (the Furukawa modification), can improve the yields of cyclopropanation with some enones.[19][20] Another effective strategy involves the use of a Lewis acid to activate the enone substrate, making it more susceptible to attack by the zinc carbenoid. Furthermore, the presence of a hydroxyl group in the substrate can direct the cyclopropanation to occur on the same face of the double bond.[16][17]

Organocatalytic Cyclopropanation: The Rise of Asymmetric Catalysis

In recent years, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclopropanes from α,β-unsaturated ketones.[21][22][23] This approach utilizes small, chiral organic molecules as catalysts to control the stereochemical outcome of the reaction.

Principles of Organocatalytic Cyclopropanation

Organocatalytic cyclopropanation of enones typically proceeds through the activation of the enone substrate by the chiral catalyst.[21][23] For example, secondary amine catalysts can react with the enone to form a chiral iminium ion intermediate. This activation lowers the LUMO of the enone, making it more reactive towards a nucleophilic cyclopropanating agent. The chiral environment provided by the catalyst then directs the approach of the nucleophile, leading to the formation of a specific enantiomer of the cyclopropane product.

Caption: A representative catalytic cycle for organocatalytic cyclopropanation.

Key Catalysts and Reagents

A variety of chiral organocatalysts have been successfully employed in the asymmetric cyclopropanation of enones. These include proline and its derivatives, as well as Cinchona alkaloids.[24][25] The choice of catalyst is often crucial for achieving high enantioselectivity and diastereoselectivity. The cyclopropanating agents are typically nucleophiles that can undergo a Michael addition followed by an intramolecular ring closure, similar to the MIRC reaction.

Protocol: Enantioselective Organocatalytic Cyclopropanation

This protocol outlines a general procedure for the enantioselective cyclopropanation of an α,β-unsaturated ketone using a chiral secondary amine catalyst.

Materials:

-

α,β-Unsaturated ketone

-

Michael donor with a leaving group (e.g., diethyl bromomalonate)

-

Chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether)

-

Base (e.g., an organic base like triethylamine)

-

Anhydrous solvent (e.g., toluene, chloroform)

-

Anhydrous diethyl ether or ethyl acetate for extraction

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a solution of the α,β-unsaturated ketone (1.0 eq) and the chiral secondary amine catalyst (0.1-0.2 eq) in anhydrous toluene at room temperature, add the Michael donor (1.5 eq) and the base (1.5 eq).

-

Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by TLC or HPLC.

-

Workup: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the enantioenriched cyclopropane.

Summary and Outlook

The cyclopropanation of α,β-unsaturated ketones is a vital transformation in organic synthesis. The choice of method depends on several factors, including the substrate scope, desired stereochemical outcome, and the availability of reagents.

| Method | Reagent Type | Key Features | Stereocontrol |

| Corey-Chaykovsky | Sulfur Ylide (Nucleophilic) | High yields, good for methylene transfer. | Diastereoselective, can be made enantioselective with chiral ylides. |

| MIRC | Nucleophile-LG (Tandem) | Versatile, convergent. | Can be highly stereoselective with appropriate choice of reagents. |

| Simmons-Smith | Organozinc (Electrophilic) | Generally for electron-rich alkenes; requires modification for enones. | Stereospecific, directed by coordinating groups. |

| Organocatalysis | Chiral Catalyst (Asymmetric) | High enantioselectivity, metal-free. | Excellent control of stereochemistry. |

The field of cyclopropanation continues to evolve, with ongoing research focused on the development of more efficient, selective, and environmentally benign methods. The emergence of novel catalytic systems, including those based on photoredox catalysis and enzymatic transformations, promises to further expand the synthetic chemist's toolkit for the construction of these valuable three-membered rings.[3][26]

References

- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing).

- Corey-Chaykovsky Reaction. Organic Chemistry Portal.

- On the Mechanism of Ylide-Mediated Cyclopropanations: Evidence for a Proton-Transfer Step and Its Effect on Stereoselectivity. Journal of the American Chemical Society.

- Density Functional Theory Investigations on Sulfur Ylide Promoted Cyclopropanation Reactions: Insights on Mechanism and Diastereoselection Issues. The Journal of Organic Chemistry.

- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC). RSC Publishing.

- Corey-Chaykovsky Reactions. NROChemistry.

- Corey-Chaykovsky Reaction. Alfa Chemistry.

- Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides. Wordpress.

- Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. PMC.

- Simmons–Smith reaction. Wikipedia.

- Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. ResearchGate.

- Simmons-Smith Reaction. Organic Chemistry Portal.

- Simmons‐Smith Cyclopropanation Reaction. ResearchGate.

- Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver.

- Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Sunrise.

- Johnson–Corey–Chaykovsky reaction. Wikipedia.

- Corey-Chaykovsky Epoxidation. Organic Chemistry Tutor.

- Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. MDPI.

- Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA.

- Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E). eScholarship.

- methylenecyclohexane oxide. Organic Syntheses Procedure.

- Enantioselective Organocatalytic Cyclopropanations. The Identification of a New Class of Iminium Catalyst Based upon Directed. Macmillan Group.

- Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. ResearchGate.

- Stereoselective Cyclopropanation Reactions. Chemical Reviews.

- Cinchona Alkaloids. Sigma-Aldrich.

- Michael‐initiated ring‐closure approach for access to nitrocyclopropanes.. ResearchGate.

- Cinchona Alkaloids in Asymmetric Organocatalysis. ResearchGate.

- Michael addition reaction. Wikipedia.

- Cyclopropanation of Various Substrates via Simmons-Smith and Michael-Initiated Ring Closure (MIRC) Reactions. The Journal of Pure and Applied Chemistry Research.

Sources

- 1. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 8. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 9. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides - Wordpress [reagents.acsgcipr.org]

- 13. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 14. researchgate.net [researchgate.net]

- 15. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 16. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 17. orgosolver.com [orgosolver.com]

- 18. organicchemistrytutor.com [organicchemistrytutor.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. macmillan.princeton.edu [macmillan.princeton.edu]

- 23. researchgate.net [researchgate.net]

- 24. 金鸡纳生物碱 [sigmaaldrich.com]

- 25. researchgate.net [researchgate.net]

- 26. escholarship.org [escholarship.org]

The Strategic Application of 1-((1R,2R)-2-methylcyclopropyl)ethanone in Medicinal Chemistry: A Keystone for Chiral Architectures

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore unique and structurally constrained molecular scaffolds. Among these, the cyclopropane ring has emerged as a valuable motif, prized for its ability to impart conformational rigidity and favorable metabolic stability. This guide delves into the specific utility of the chiral building block, 1-((1R,2R)-2-methylcyclopropyl)ethanone , a versatile synthon for the construction of complex, stereochemically defined molecules in drug discovery. While direct incorporation of this exact ketone into marketed drugs is not extensively documented in publicly available literature, its structural elements are present in advanced clinical candidates, and its synthetic utility as a precursor to key pharmacophores is of significant interest.

This document provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols related to this valuable chiral building block, emphasizing the causality behind experimental choices and providing a framework for its strategic deployment in medicinal chemistry programs.

The Cyclopropyl Moiety: A Privileged Scaffold in Drug Design

The three-membered ring of cyclopropane confers a unique set of properties to a molecule that are highly advantageous in drug design. Its inherent ring strain results in C-C bonds with significant p-character, allowing for electronic interactions with target proteins. Functionally, the cyclopropyl group acts as a "conformational clamp," restricting the rotation of adjacent bonds and pre-organizing a molecule into a bioactive conformation. This can lead to a significant increase in binding affinity by minimizing the entropic penalty upon binding to a biological target.

Furthermore, the cyclopropyl group is often more resistant to oxidative metabolism compared to linear alkyl chains, leading to an improved pharmacokinetic profile and longer in vivo half-life. The introduction of stereocenters on the cyclopropane ring, as in 1-((1R,2R)-2-methylcyclopropyl)ethanone, provides an opportunity to explore chiral space and optimize interactions with the chiral environment of biological macromolecules.

Stereoselective Synthesis of 1-((1R,2R)-2-methylcyclopropyl)ethanone: A Gateway to Chiral Scaffolds

The precise stereochemical control in the synthesis of 1-((1R,2R)-2-methylcyclopropyl)ethanone is paramount to its utility as a chiral building block. Several strategies can be employed to achieve the desired (1R,2R) configuration.

Asymmetric Cyclopropanation

One of the most powerful methods for the enantioselective synthesis of cyclopropanes is the transition-metal-catalyzed decomposition of diazo compounds in the presence of an olefin. For the synthesis of the target ketone, a diazoketone can be reacted with a simple alkene in the presence of a chiral catalyst.

A chemoenzymatic strategy offers a highly effective and environmentally benign approach. An engineered variant of myoglobin has been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketones. This biocatalytic method provides access to a wide range of optically active cyclopropyl ketones.[1]

dot

Caption: Asymmetric synthesis of the target ketone.

Chiral Auxiliary-Mediated Synthesis

An alternative approach involves the use of a chiral auxiliary to direct the stereochemical outcome of the cyclopropanation reaction. For instance, an α,β-unsaturated ketone bearing a chiral auxiliary can undergo a diastereoselective Simmons-Smith or Corey-Chaykovsky cyclopropanation. Subsequent removal of the auxiliary furnishes the enantiomerically enriched cyclopropyl ketone.

Applications in Medicinal Chemistry: A Versatile Intermediate

The ketone functionality of 1-((1R,2R)-2-methylcyclopropyl)ethanone serves as a versatile handle for a wide array of chemical transformations, allowing for its incorporation into more complex molecular architectures.

Precursor to Antiviral Agents

The 2-methylcyclopropyl moiety is a key structural feature in several antiviral compounds. While not directly using the ethanone, the synthesis of certain nucleoside analogs incorporates a functionalized 2-methylcyclopropane. The target ketone can be a valuable precursor to such intermediates through transformations of the acetyl group.

For example, the synthesis of certain anti-HIV drugs involves the use of cyclopropyl-containing building blocks.[2] The (1R,2R)-2-methylcyclopropyl scaffold can be envisioned as a key component in novel protease inhibitors, where the rigid cyclopropane ring can optimally position pharmacophoric groups within the enzyme's active site.

dot

Caption: Synthetic utility in antiviral drug discovery.

Building Block for Protease Inhibitors

The conformational constraint provided by the cyclopropyl ring is particularly beneficial in the design of enzyme inhibitors. The (1R,2R)-2-methylcyclopropyl group can serve as a P2 or P3 ligand in protease inhibitors, mimicking the side chains of natural amino acids while offering improved metabolic stability. For instance, the oral GLP-1 receptor agonist Orforglipron, currently in clinical development for type 2 diabetes and obesity, contains a (1S,2S)-1-Cyano-2-methylcyclopropyl moiety, highlighting the therapeutic relevance of this scaffold.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving cyclopropyl ketones. These are generalized procedures that may require optimization for specific substrates.

Protocol 1: Stereoselective Synthesis of a trans-2-Arylcyclopropyl Ketone via Corey-Chaykovsky Reaction

This protocol describes the synthesis of a cyclopropyl ketone from an α,β-unsaturated ketone, which can be adapted for the synthesis of 1-((1R,2R)-2-methylcyclopropyl)ethanone by starting with the appropriate enone and employing a chiral sulfur ylide.

Materials:

-

α,β-Unsaturated ketone (1.0 eq)

-

Trimethylsulfoxonium iodide (1.2 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq).

-

Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil and then place under high vacuum for 10 minutes.

-

Add anhydrous DMSO to the flask to create a 0.5 M solution.

-

To this suspension, add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature. The mixture will become a clear solution.

-

Stir the resulting ylide solution at room temperature for 30 minutes.

-

In a separate flask, dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous THF.

-

Cool the ylide solution to 0 °C and add the solution of the α,β-unsaturated ketone dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Baeyer-Villiger Oxidation of a Cyclopropyl Ketone

This protocol outlines the conversion of the acetyl group of a cyclopropyl ketone to an acetate ester, a versatile intermediate for further functionalization.

Materials:

-

Cyclopropyl ketone (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve the cyclopropyl ketone (1.0 eq) in DCM in a round-bottom flask.

-

Add m-CPBA (1.5 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 2-6 hours.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution (2x), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the corresponding acetate ester.

Data Presentation

| Property | 1-((1R,2R)-2-methylcyclopropyl)ethanone |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| Stereochemistry | (1R,2R) |

| Key Functional Groups | Ketone, Chiral Cyclopropane |

| CAS Number (achiral) | 930-56-3 |

Conclusion and Future Perspectives

1-((1R,2R)-2-methylcyclopropyl)ethanone represents a valuable, yet perhaps underutilized, chiral building block in medicinal chemistry. Its rigid, stereochemically defined structure offers a powerful tool for the synthesis of conformationally constrained molecules with potentially enhanced biological activity and improved pharmacokinetic properties. While direct applications in marketed drugs are not yet prevalent, the presence of the 2-methylcyclopropyl scaffold in promising clinical candidates underscores its importance. The synthetic protocols and strategic considerations outlined in this guide provide a foundation for researchers to harness the potential of this versatile intermediate in the design and development of the next generation of therapeutic agents. Further exploration of its utility in the synthesis of novel antivirals, protease inhibitors, and other drug classes is warranted and holds significant promise for advancing the field of medicinal chemistry.

References

-

A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC. [Link]

-

Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. RSC Publishing. [Link]

-

Synthesis of cyclopropane containing natural products. e-Publications@Marquette. [Link]

-

Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

-

Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. [Link]

-

A systematic study of the hydride reduction of cyclopropyl ketones with structurally simplified substrates. highly stereoselective reductions of trans-substituted cyclopropyl ketones via the bisected s-cis conformation. PubMed. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med Chem. [Link]

-

Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry. [Link]

-

First synthesis of acylated nitrocyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

-

fragrance and flavor materials from 1-(2-hydroxy-4-methylcyclohexyl)-ethanone. Justia Patents. [Link]

-

Process for the manufacture of an optically active lactone of a cyclopropane-carboxylic acid. European Patent Office. [Link]

-

WIPO - Search International and National Patent Collections. WIPO. [Link]

-

WO 2012/069948 Al. Common Organic Chemistry. [Link]

-

Application Data. Patent File Wrapper. [Link]

Sources

Application Note: Asymmetric Cyclopropanation via Chiral Copper Catalysis

Executive Summary

This application note details the protocol for enantioselective intermolecular cyclopropanation of olefins using copper(I)-bisoxazoline (